
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Overview
Description
Scientific Research Applications
N-Boc-4-ethynyl-L-phenylalanine methyl ester is used in the synthesis of radioiodinated phenylalanine derivatives for peptide synthesis. This involves a process starting from N-Boc-p-iodo-L-phenylalanine and leading to the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, which is then radioiodinated (Wilbur et al., 1993).
It serves as a starting material in the Heck reaction, yielding N-t-Boc-4-ethynyl-L-phenylalanine methyl ester. This compound can be further reacted with different alkynes to produce alkyne bridged linear amino acid esters (Kayser et al., 1997).
In large-scale pharmaceutical synthesis, N-Boc-4-ethynyl-L-phenylalanine methyl ester is used as an intermediate in the preparation of N-BOC d-phenylalanine, a process that includes asymmetric hydrogenation of a dehydroamino-acid (Fox et al., 2011).
The compound is utilized in the synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines, a process featuring mild reaction conditions and high chemical yields (Cai et al., 2005).
It is also used in the preparation of metal complexes of biologically important ligands, such as those involving cobalt and platinum, highlighting its utility in the synthesis of complex biochemical structures (Enzmann & Beck, 2004).
N-Boc-4-ethynyl-L-phenylalanine methyl ester is a key component in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers have applications in drug delivery and other biotechnological areas (Kumar et al., 2012).
It is involved in the enantioselective synthesis of 4-substituted phenylalanines through cross-coupling reactions, demonstrating its role in the creation of enantiomerically enriched compounds (Firooznia et al., 1999).
properties
IUPAC Name |
methyl (2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-12-7-9-13(10-8-12)11-14(15(19)21-5)18-16(20)22-17(2,3)4/h1,7-10,14H,11H2,2-5H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXJKGNUXZWVRH-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




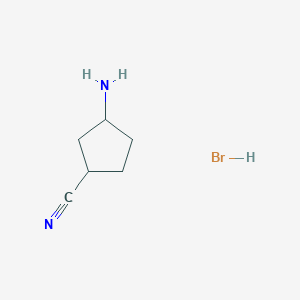

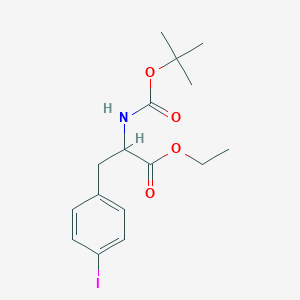
![3-[(2R)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B8096359.png)
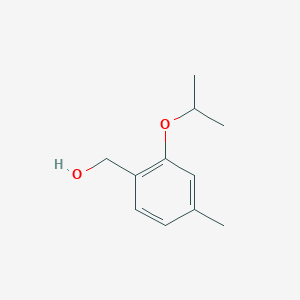
![(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine](/img/structure/B8096369.png)
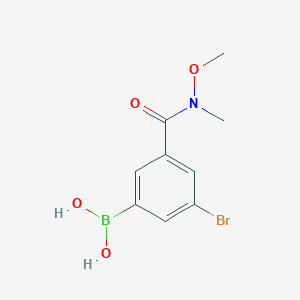


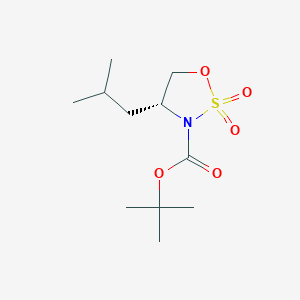
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
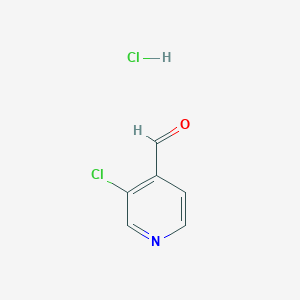
![(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol](/img/structure/B8096405.png)